molecular formula C10H8N4S2 B2977764 2-Amino-4-(methylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile CAS No. 68364-50-1

2-Amino-4-(methylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile

Cat. No.: B2977764
CAS No.: 68364-50-1
M. Wt: 248.32
InChI Key: ZOPLPOZQZUWQFF-UHFFFAOYSA-N
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Description

2-Amino-4-(methylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile ( 68364-50-1) is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis . It features a pyrimidine core substituted with an amino group, a methylsulfanyl (methylthio) moiety, a thienyl ring, and a carbonitrile group, making it a versatile intermediate for constructing complex molecules . Its well-defined reactivity profile, particularly the presence of multiple functional groups, enhances its utility in synthetic applications and ensures consistent performance under controlled conditions . The compound's molecular formula is C10H8N4S2, and it has a molecular weight of 248.33 g/mol . Pyrimidine derivatives are fundamental in numerous biological processes and are extensively explored by medicinal chemists to develop new therapeutic agents . The pyrimidine scaffold is a privileged structure in drug discovery, leading to a wide array of synthetic derivatives with diverse pharmacological activities . This specific compound serves as a key building block in the synthesis of more complex heterocyclic systems, which are often targeted in the search for new biologically active molecules . Its structural features, including the thienyl and methylsulfanyl substituents, contribute to its potential biological activity, while the cyano group offers further opportunities for derivatization . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-4-methylsulfanyl-6-thiophen-2-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S2/c1-15-9-6(5-11)8(13-10(12)14-9)7-3-2-4-16-7/h2-4H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPLPOZQZUWQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=C1C#N)C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(methylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile typically involves the reaction of appropriate thienyl and pyrimidine precursors under controlled conditions. One common method includes the cyclization of a thienyl-substituted nitrile with an amino and methylsulfanyl-substituted pyrimidine under basic or acidic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Electrophilic or nucleophilic reagents, depending on the specific substitution reaction, are used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-4-(methylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(methylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinecarbonitriles

The biological and physicochemical properties of pyrimidinecarbonitriles are highly dependent on substituent variations. Below is a detailed comparison with closely related compounds:

Substituent Effects on Molecular Properties
Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Spectral Data (IR, NMR) Melting Point (°C)
Target Compound 4-SCH₃, 6-(2-thienyl) C₁₀H₉N₄S₂* 249.33* Not reported Not reported
4-Amino-2-phenyl-6-(2-thienyl)-5-pyrimidinecarbonitrile (4g) 2-Ph, 6-(2-thienyl) C₁₅H₁₀N₄S 278.33 IR: 3478, 3329 (NH₂), 2212 (CN); δH: 7.31–8.39 (Ar) 200
4-Amino-6-(4-chlorophenyl)-2-(phenethyl-amino)pyrimidine-5-carbonitrile (5k) 4-Cl-Ph, 2-phenethylamino C₁₉H₁₆ClN₅ 349.82 IR: 3410 (NH), 2195 (CN); δH: 8.45–7.00 (Ar) 161
2-Amino-4-(benzylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile 4-benzyl-S, 6-(2-thienyl) C₁₆H₁₂N₄S₂ 324.43 Not reported Not reported
2-Amino-5-methyl-6-methylsulfanyl-4-phenylbenzene-1,3-dicarbonitrile Benzene core with SCH₃, CN, Ph C₁₆H₁₂N₄S₂ 324.43 N–H⋯N hydrogen bonds (crystal structure) Not reported

*The molecular formula and mass for the target compound are inferred from analogs in and , assuming a methylsulfanyl group replaces larger substituents.

Key Observations :

  • Electron-Withdrawing vs.
  • Thienyl vs. Phenyl Rings : The 2-thienyl group at position 6 introduces heteroaromaticity, which may influence π-π stacking interactions in biological targets compared to purely aromatic phenyl groups .
  • Crystallinity and Hydrogen Bonding: Compounds like 2-amino-5-methyl-6-methylsulfanyl-4-phenylbenzene-1,3-dicarbonitrile exhibit strong intermolecular N–H⋯N hydrogen bonds, which could stabilize crystal lattices and affect solubility .

Biological Activity

2-Amino-4-(methylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile, also known as CAS number 68364-50-1, is a pyrimidine derivative characterized by its unique chemical structure, which includes a methylsulfanyl group and a thienyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and modulation of signal transduction pathways.

Molecular Formula

The molecular formula for this compound is C10H8N4S2C_{10}H_{8}N_{4}S_{2} with a molar mass of 248.33 g/mol.

Structural Features

FeatureDescription
CAS Number 68364-50-1
Molecular Formula C10H8N4S2
Molar Mass 248.33 g/mol
Functional Groups Amino, Methylsulfanyl, Thienyl

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. It may function as an enzyme inhibitor by binding to active sites or allosteric sites on enzymes, thereby hindering substrate access or altering enzyme conformation. Additionally, it can modulate signal transduction pathways by interacting with cellular receptors, which may lead to various therapeutic effects.

Research Findings

  • Enzyme Inhibition : Studies have indicated that compounds similar to this compound exhibit significant inhibitory effects on specific enzymes involved in metabolic pathways. For instance, the compound has shown potential in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.
  • Antimicrobial Activity : Preliminary research suggests that this compound may possess antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting the growth of pathogens such as E. coli and Staphylococcus aureus.
  • Cytotoxicity Studies : In vitro cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. Results indicate a moderate cytotoxic effect on certain cancer cell lines, suggesting potential applications in oncology.

Case Studies

A recent study highlighted the use of computational methods to predict the biological activity of this compound. By employing molecular docking techniques, researchers assessed the binding affinity of this compound to various targets, revealing promising interactions that warrant further investigation in laboratory settings .

Safety and Handling

Safety data indicate that this compound may be harmful if inhaled or ingested. Appropriate handling precautions are necessary when working with this compound in laboratory environments.

Q & A

Q. What synthetic strategies are commonly employed to prepare 2-amino-4-(methylsulfanyl)-6-(2-thienyl)-5-pyrimidinecarbonitrile?

The compound is typically synthesized via multi-component cyclocondensation followed by functionalization. For example, a one-pot cyclocondensation of aldehydes, thiourea, and malononitrile forms the pyrimidine core, followed by alkylation to introduce the methylsulfanyl group . Alternative routes involve refluxing 2-methylthiopyrimidines with amines in solvents like DMF or water, with subsequent acidification to precipitate the product . Key steps include optimizing molar ratios and reaction times to improve yield (e.g., 43% yield achieved via alkylation with 1-bromo-2-methoxyethane in DMF) .

Q. How is the structural identity of this compound confirmed in academic research?

X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation (e.g., in ethanol) and analyzed using programs like SHELXL for refinement. NMR (¹H and ¹³C) and LCMS are used for preliminary validation. For instance, ¹H NMR in DMSO-d6 reveals characteristic peaks for methylsulfanyl (δ 3.27 ppm) and NH protons (δ 13.55 ppm) . Crystallographic data (e.g., bond angles and planarity of the pyrimidine ring) are cross-verified against literature .

Advanced Research Questions

Q. What challenges arise in optimizing reaction yields for derivatives of this compound, and how are they addressed?

Contradictions in yields often stem from competing side reactions. For example, alkylation of 2-mercaptopyrimidine intermediates may lead to over-alkylation or incomplete substitution. Researchers mitigate this by:

  • Using anhydrous conditions (e.g., K₂CO₃ in DMF) to minimize hydrolysis .
  • Adjusting stoichiometry (e.g., 1:1 molar ratio of alkylating agent to substrate) .
  • Monitoring reaction progress via TLC or HPLC (retention time ~0.81 minutes under SQD-FA05 conditions) .

Q. How do crystallographic studies inform the electronic properties of this compound?

Crystal structures reveal intramolecular interactions, such as hydrogen bonding (N–H⋯O) that stabilize the planar pyrimidine core. For example, centrosymmetric dimers form via N–H⋯O bonds, influencing solubility and reactivity . Bond distances (e.g., C–S = 1.74 Å) correlate with electron delocalization, critical for understanding its potential as a kinase inhibitor or ligand .

Q. What methodologies are used to analyze substituent effects on biological activity?

Structure-activity relationship (SAR) studies involve synthesizing derivatives (e.g., replacing methylsulfanyl with trifluoromethyl or phenyl groups) and testing in vitro. Key steps include:

  • Functionalizing the pyrimidine core via Suzuki coupling or nucleophilic substitution .
  • Assaying against target enzymes (e.g., tyrosine kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA).
  • Computational modeling (e.g., docking studies) to predict binding affinities .

Methodological Considerations

Q. How should researchers handle discrepancies in spectroscopic data during characterization?

Contradictions (e.g., unexpected ¹³C NMR shifts) often arise from impurities or tautomerism. Best practices include:

  • Repurifying via column chromatography (silica gel, DCM:MeOH gradient).
  • Validating with high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., m/z 295 [M+H]⁺) .
  • Comparing crystallographic data with computational simulations (e.g., DFT calculations) .

Q. What experimental design considerations are critical for scaling up synthesis?

Scalability requires:

  • Solvent selection (e.g., DMSO:water mixtures for easy precipitation) .
  • Avoiding exothermic steps (e.g., controlled addition of POCl₃ in chlorination reactions) .
  • Recycling catalysts (e.g., K₂CO₃) via filtration and solvent recovery .

Data Analysis and Interpretation

Q. How can researchers resolve contradictions in reported biological activity data?

Variability may stem from assay conditions (e.g., pH, temperature) or cell-line specificity. Strategies include:

  • Replicating assays in triplicate with positive/negative controls.
  • Validating via orthogonal methods (e.g., Western blotting for protein inhibition).
  • Cross-referencing crystallographic data to confirm compound integrity .

Q. What advanced techniques elucidate reaction mechanisms for this compound’s synthesis?

Mechanistic studies employ:

  • Isotopic labeling (e.g., ¹⁵N-thiourea) to track cyclocondensation pathways .
  • In situ IR spectroscopy to detect intermediates (e.g., enamine formation).
  • Kinetic studies to determine rate-limiting steps (e.g., alkylation vs. cyclization) .

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